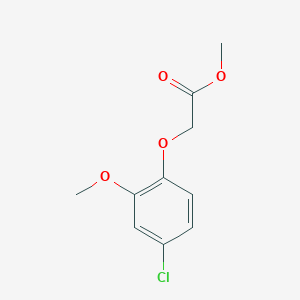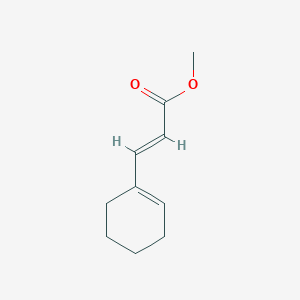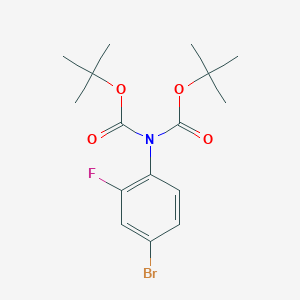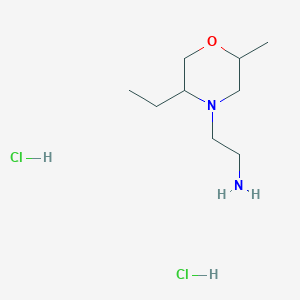![molecular formula C34H38ClNO7 B12336340 diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DY 885* is a compound known for its broad-spectrum antibacterial activity. It is a yellow crystalline solid with the chemical formula C34H32NO3.ClO4 and a molecular weight of 602.08 . DY 885* is primarily used in the treatment of infections caused by Gram-positive bacteria, making it valuable in medical applications .
Preparation Methods
DY 885* is typically produced through microbial fermentation. It is a secondary metabolite produced by certain species of bacteria belonging to the genus Fusarium . The production process involves cultivating the bacteria under specific conditions to induce the synthesis of DY 885*. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
DY 885* undergoes several types of chemical reactions, including:
Oxidation: DY 885* can be oxidized to form various oxidation products. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of DY 885* typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: DY 885* can undergo substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
DY 885* has a wide range of scientific research applications, including:
Chemistry: In chemistry, DY 885* is used as a model compound to study reaction mechanisms and pathways.
Biology: In biological research, DY 885* is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: DY 885* is used in the development of antibacterial therapies, particularly for infections caused by Gram-positive bacteria.
Industry: In industrial applications, DY 885* is used in the production of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of DY 885* involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, DY 885* disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The molecular targets of DY 885* include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
DY 885* can be compared with other antibacterial compounds such as penicillin, vancomycin, and tetracycline. While all these compounds exhibit antibacterial activity, DY 885* is unique in its broad-spectrum activity against Gram-positive bacteria and its specific mechanism of action targeting cell wall synthesis . Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Vancomycin: Also targets cell wall synthesis but is primarily used for treating resistant bacterial strains.
Tetracycline: Inhibits protein synthesis and has a broader spectrum of activity, including Gram-negative bacteria .
DY 885* stands out due to its unique chemical structure and specific mechanism of action, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C34H38ClNO7 |
|---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C34H38NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-14,17-19,31H,3-4,7-12,15-16,20-21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; |
InChI Key |
MVZIFYYLKQRWNA-NDUABGMUSA-M |
Isomeric SMILES |
CC[N+](=C1CCC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+](=C1CCC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)










![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)

